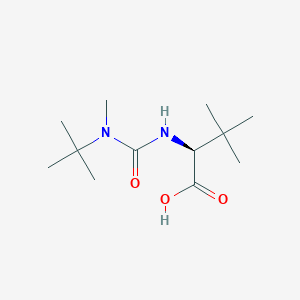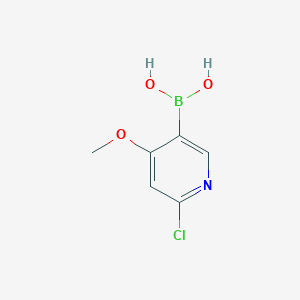![molecular formula C9H10N4 B1451282 4-(5-Méthyl-4H-[1,2,4]triazol-3-YL)-phénylamine CAS No. 518065-43-5](/img/structure/B1451282.png)
4-(5-Méthyl-4H-[1,2,4]triazol-3-YL)-phénylamine
Vue d'ensemble
Description
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It has an empirical formula of C10H14Cl2N4 and a molecular weight of 261.15 . This compound is sold by Sigma-Aldrich and is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in a review . A series of 1,2,4-triazole derivatives were prepared and evaluated for their antifungal activities .Molecular Structure Analysis
The molecular structure of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is characterized by the presence of a 1,2,4-triazole ring . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole compounds have been studied extensively . For instance, 1,2,4-triazole derivatives were synthesized through multi-step chemical modifications . The IR absorption spectra of these derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine include its solubility in acetone and its melting point . It is a solid compound with a melting point of 165-169 °C (lit.) and is soluble in acetone (2.5%, clear, colorless to faintly yellow) .Applications De Recherche Scientifique
Recherche anticancéreuse
4-(5-Méthyl-4H-[1,2,4]triazol-3-YL)-phénylamine: des dérivés ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés ont montré des activités cytotoxiques prometteuses contre diverses lignées cellulaires cancéreuses, notamment MCF-7, Hela et A549 . La sélectivité de ces composés garantit un minimum de dommages aux cellules normales tout en ciblant les cellules cancéreuses, ce qui les rend précieux dans le développement de nouveaux médicaments de chimiothérapie.
Agents antibactériens
Le noyau triazole, qui fait partie de la structure du composé, est connu pour son activité antibactérienne significative. Des recherches ont démontré que les dérivés du triazole peuvent être des agents antimicrobiens puissants et sûrs, ce qui est crucial dans la lutte contre les bactéries résistantes aux médicaments . Cela fait du composé un candidat pour des recherches plus approfondies dans le développement de nouveaux médicaments antibactériens.
Applications antifongiques
Des dérivés du triazole, y compris ceux liés à This compound, se sont avérés présenter une activité antifongique contre des espèces telles que Cryptococcus et Candida . Cette propriété est particulièrement importante pour développer des traitements contre les infections fongiques qui sont résistantes aux médicaments existants.
Agriculture
Dans le secteur agricole, les composés du triazole ont été utilisés pour améliorer l'activité antifongique et sélectionner des substances écologiques pour la protection des cultures . Les dérivés du composé pourraient potentiellement être utilisés pour développer de nouveaux fongicides plus efficaces et respectueux de l'environnement.
Science des matériaux
La nature pauvre en électrons du cycle triazole en fait un matériau organique prometteur dans les applications de la science des matériaux . Il peut être utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques spécifiques, telles que le transport d'électrons et les capacités de blocage des trous.
Biochimie et pharmacologie
En biochimie, les dérivés du triazole sont explorés pour leur capacité à interagir avec diverses cibles biologiques en raison de leur capacité à former des liaisons hydrogène . Cette interaction est cruciale pour l'amélioration de la pharmacocinétique et des propriétés pharmacologiques des médicaments, ce qui rend le composé important dans la conception de nouveaux agents pharmacologiques.
Mécanisme D'action
Target of Action
The primary targets of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.
Orientations Futures
The future directions of research on 1,2,4-triazole compounds are promising. They have been widely applied in many medicinal scaffolds . For example, Itraconazole, Fluconazole, and Voriconazole are commonly used antifungals in clinical application . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Analyse Biochimique
Biochemical Properties
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The triazole ring in this compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions can modulate the activity of these enzymes, influencing various cellular processes.
Cellular Effects
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . By modulating these pathways, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific enzymes and proteins, thereby modulating their activity. For example, its interaction with serine/threonine-protein kinases can lead to either inhibition or activation of these enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is involved in several metabolic pathways. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which are key regulators of metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.
Propriétés
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYWHMUTPKZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651040 | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518065-43-5 | |
| Record name | 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518065-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,5-Trichloro-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline](/img/structure/B1451202.png)
![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)



![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1451211.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)



